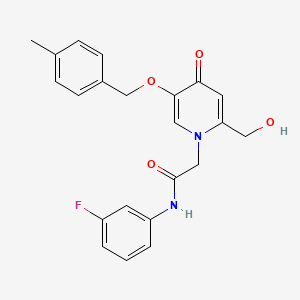

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-15-5-7-16(8-6-15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-4-2-3-17(23)9-18/h2-11,26H,12-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAGOZYWDMPLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 440.48 g/mol. Its structure features a pyridine ring, which is crucial for its biological activity, along with various functional groups that enhance its solubility and interaction with biological targets.

Structural Formula

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes associated with metabolic pathways. Notably, it has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications by converting glucose into sorbitol. This inhibition can lead to reduced oxidative stress and improved cellular health under diabetic conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ALR2 with an IC50 value in the low micromolar range (approximately 0.789 μM) . This suggests a potent capacity to mitigate the effects of hyperglycemia by preventing the accumulation of sorbitol, which is toxic at elevated levels.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In diabetic rat models, administration of this compound resulted in decreased blood glucose levels and improved markers of oxidative stress compared to untreated controls. These findings indicate its potential as a therapeutic agent for managing diabetes-related complications.

Case Study 1: Diabetes Management

A study involving diabetic rats treated with varying doses of this compound showed significant reductions in blood glucose levels and improvements in renal function markers compared to the control group. The results highlighted the compound's potential role as an adjunct therapy in diabetes management.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation, indicating a protective effect against oxidative damage . The compound demonstrated superior antioxidant activity compared to standard antioxidants like Trolox, suggesting its utility in formulations aimed at combating oxidative stress-related diseases.

Table 1: Inhibitory Activity Against ALR2

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.789 | 25.23 |

| Eparlestat (Control) | 1.00 | 17.37 |

Table 2: Effects on Blood Glucose Levels in Diabetic Rats

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 300 |

| Low Dose | 250 | 200 |

| High Dose | 250 | 150 |

Q & A

Q. What metadata should accompany experimental data for reproducibility?

- Answer : Include:

- Synthetic Protocols : Detailed solvent volumes, catalyst loadings, and reaction times .

- Analytical Parameters : NMR spectrometer frequency (e.g., 400 MHz), MS ionization mode (ESI+), and HPLC gradients .

- Biological Assays : Cell line identifiers (ATCC numbers), incubation conditions, and statistical methods (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.